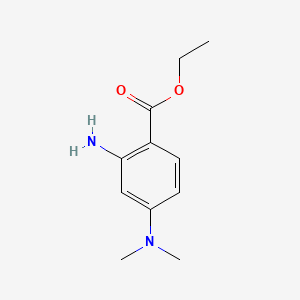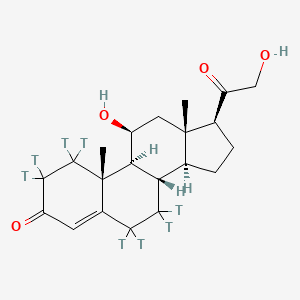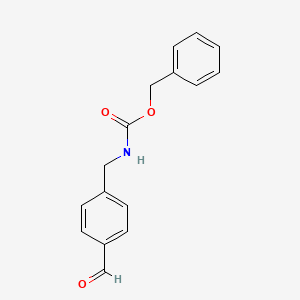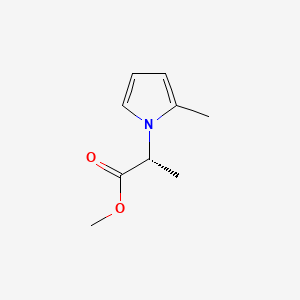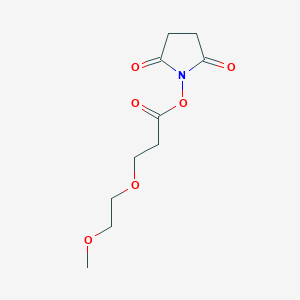
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate” is a click linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
The compound is a PEG linker containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
The molecular formula of the compound is C10H15NO6 . The InChI code is InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 . The canonical SMILES is COCCOCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis
The compound has been used in the synthesis of new pyrrolidine-2,5-diones as potential broad-spectrum hybrid anticonvulsants . These derivatives integrate on the common structural scaffold the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .Physical And Chemical Properties Analysis
The compound is soluble in DMSO, DCM, DMF . The molecular weight is 245.23 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has a rotatable bond count of 8 .Orientations Futures
The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data . It may serve as a viable lead compound for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
Mécanisme D'action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is Lysine (Lys) residues in proteins . The compound is known to react with these residues, leading to their modification .
Mode of Action
The compound contains two N-hydroxysuccinimide (NHS) esters , which are reactive groups that can form covalent bonds with primary amines, such as the side chain of Lysine residues in proteins . This interaction leads to the modification of the target protein.
Biochemical Pathways
It’s known to be used as a linker inantibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound could potentially affect the pathways related to the mechanism of action of the drug conjugated to the antibody.
Pharmacokinetics
Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the modification of Lysine residues in proteins . This can alter the protein’s function, potentially leading to therapeutic effects when used in the context of ADCs .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors, such as pH and the presence of other reactive groups, could also potentially influence its efficacy and stability.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 |
Source


|
| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


